N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide;hydrochloride
Description
This compound is a benzamide derivative featuring a complex heterocyclic framework. Its structure includes a 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole core, a diethylaminoethyl side chain, and a 4-(3,5-dimethylpiperidin-1-yl)sulfonyl substituent. The hydrochloride salt form enhances solubility, which is critical for bioavailability in pharmacological applications.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N4O5S2.ClH/c1-5-31(6-2)11-12-33(29-30-24-16-25-26(17-27(24)39-29)38-14-13-37-25)28(34)22-7-9-23(10-8-22)40(35,36)32-18-20(3)15-21(4)19-32;/h7-10,16-17,20-21H,5-6,11-15,18-19H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJGHXBKAAITQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CC(CC(C5)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide;hydrochloride is a synthetic compound known for its complex structure and potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure comprises multiple functional groups that contribute to its biological activity:
- Molecular Formula : CHClNOS
- Molecular Weight : 482.9 g/mol
- CAS Number : 1322238-01-6
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of benzothiazole derivatives, which are structurally related to the compound . Benzothiazole derivatives have demonstrated significant antibacterial activity by targeting various bacterial enzymes. Key findings include:
- Mechanism of Action : Inhibition of critical enzymes such as dihydroorotase and DNA gyrase has been observed in related compounds. These enzymes are vital for bacterial DNA replication and synthesis, making them prime targets for antibacterial agents .
- Minimum Inhibitory Concentration (MIC) : Some benzothiazole derivatives have shown MIC values comparable to standard antibiotics. For instance, compounds with similar structures exhibited MIC values ranging from 0.10 to 0.25 mg/ml against Listeria monocytogenes and Staphylococcus aureus .
Other Biological Activities
Beyond antibacterial properties, compounds with similar structural motifs have been investigated for various biological activities:
- Antitumor Activity : Research indicates that certain benzothiazole derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes.
Study on Benzothiazole Derivatives
A study conducted by Haroun et al. (2018) synthesized several benzothiazole-based compounds and evaluated their biological activities. The findings revealed that specific substitutions on the benzothiazole ring significantly enhanced antibacterial activity against E. coli and Bacillus subtilis. The most active compounds displayed zones of inhibition (ZOI) greater than those of standard antibiotics like kanamycin .
| Compound | ZOI (mm) | Target Bacteria | Comparison Standard |
|---|---|---|---|
| 43a | 21–27 | S. aureus, E. coli | Kanamycin (28–31 mm) |
| 11a | 18 | P. aeruginosa | Streptomycin |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to their target enzymes. For instance, compound 11a showed a docking score of -10.74 kcal/mol with DNA gyrase, indicating strong binding potential .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Benzothiazole-Benzamide Class
The compound shares structural homology with N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride (). Key differences include:
- Aminoalkyl Side Chain: Diethylaminoethyl (target) vs. dimethylaminoethyl ().
- Core Functional Group : Sulfonylbenzamide (target) vs. acetamide (). The sulfonamide group in the target compound may enhance binding to serine proteases or carbonic anhydrases, common targets for sulfonamide drugs .
Comparison with Benzamide-Based Pesticides ()
Pesticides like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and sulfentrazone share the benzamide backbone but differ in substituents:
- Electron-Withdrawing Groups : Chlorophenyl (etobenzanid) vs. sulfonylpiperidine (target). The sulfonyl group in the target compound may reduce photodegradation compared to halogenated analogues .
- Bioactivity : Pesticides rely on halogenation for herbicidal activity, whereas the target compound’s tertiary amine and heterocyclic core suggest divergent mechanisms, possibly targeting neurological pathways .
Natural Product Analogues ()
Marine actinomycete-derived secondary metabolites often feature sulfonamide and heterocyclic motifs. However, the target compound’s synthetic design (e.g., dimethylpiperidine sulfonyl group) likely enhances metabolic stability compared to natural products, which frequently undergo rapid enzymatic degradation .
Physicochemical and Pharmacokinetic Properties
The target compound’s higher molecular weight and sulfonamide group may reduce membrane permeability compared to simpler benzamide pesticides but improve target specificity .
Q & A
Q. What are the key synthetic routes and critical intermediates for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with cyclization to form the dioxino and benzothiazole rings, followed by nucleophilic substitution to introduce the diethylamino group . Critical intermediates include:
- Intermediate A : 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine (precursor for benzothiazole ring formation).
- Intermediate B : 4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl chloride (activated for amide bond formation). Reaction conditions often require anhydrous solvents (e.g., DMF or dichloromethane) and catalysts like triethylamine to optimize yields .
Q. Which structural features are hypothesized to drive its biological activity?
The compound’s bioactivity is attributed to:
- Diethylamino group : Enhances solubility and membrane permeability.
- Benzothiazole and dioxino moieties : Impart π-π stacking and hydrogen-bonding interactions with biological targets.
- Sulfonamide group : Facilitates interactions with enzymes (e.g., carbonic anhydrase) or receptors . Computational docking studies suggest strong binding affinity to kinases and proteases due to these groups .
Q. What in vitro assays are recommended for initial biological screening?
- Cytotoxicity assays : Use MTT or resazurin-based protocols on cancer cell lines (e.g., A549, MCF-7) with IC50 determination (see Table 1).
- Enzyme inhibition : Screen against acetylcholinesterase or carbonic anhydrase using spectrophotometric methods .
- Oxidative stress models : Assess neuroprotection in SH-SY5Y cells under H2O2-induced stress .
Table 1 : Cytotoxicity of Analogous Compounds (IC50, µM)
| Compound | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) |
|---|---|---|---|
| Analog A | 15 | 18 | 20 |
| Target Compound | 12 | 14 | 12 |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.
- Catalyst screening : Test alternatives to triethylamine (e.g., DBU) for enhanced nucleophilicity .
- Purification : Use preparative HPLC with a C18 column (MeCN/H2O gradient) to isolate intermediates ≥95% purity .
- AI-driven optimization : Employ COMSOL Multiphysics or machine learning models to predict optimal solvent ratios and reaction times .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies in IC50 values (e.g., A549: 12 µM vs. 20 µM in older studies) may arise from:
- Assay variability : Standardize protocols (e.g., ATP-based viability assays) and cell passage numbers.
- Solubility differences : Use DMSO stocks at ≤0.1% v/v to avoid solvent toxicity .
- Metabolic interference : Perform LC-MS to detect metabolite formation in cell media .
Q. What mechanistic studies are critical for elucidating its anticancer activity?
- Apoptosis pathways : Measure caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC).
- Cell cycle analysis : Use flow cytometry with propidium iodide staining to identify G1/S arrest .
- Target identification : Conduct thermal proteome profiling (TPP) or CRISPR-Cas9 screens to pinpoint kinase targets .
Q. How to design derivatives with enhanced blood-brain barrier (BBB) penetration?
- Lipophilicity optimization : Calculate logP values (target: 2–3) using substituents like trifluoromethyl.
- P-glycoprotein evasion : Replace diethylamino with morpholino to reduce efflux pump recognition.
- In silico modeling : Use Schrödinger’s QikProp to predict BBB permeability scores .
Methodological Notes
- Analytical validation : Always confirm compound identity via <sup>1</sup>H/<sup>13</sup>C NMR (δ 7.2–8.1 ppm for aromatic protons) and HRMS (Δ < 5 ppm) .
- Data reproducibility : Replicate key experiments (n ≥ 3) with independent synthetic batches to control for batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
